6-Cyclopentyl-3-pyridinol
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Overview
Description
6-Cyclopentyl-3-pyridinol is a chemical compound with the molecular formula C10H13NO It is a derivative of pyridine, featuring a cyclopentyl group attached to the sixth position of the pyridine ring and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-3-pyridinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with pyridine derivatives in the presence of a base, followed by oxidation to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-3-pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the cyclopentyl ring.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like
Properties
CAS No. |
1159815-44-7 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-cyclopentylpyridin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-9-5-6-10(11-7-9)8-3-1-2-4-8/h5-8,12H,1-4H2 |
InChI Key |
BCZQCSAUDBXEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
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